1-Bromo-4-phenylnaphthalene
Overview
Description
1-Bromo-4-phenylnaphthalene is a useful research compound. Its molecular formula is C16H11Br and its molecular weight is 283.16 g/mol. The purity is usually 95%.
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Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1-Bromo-4-phenylnaphthalene . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
1-Bromo-4-phenylnaphthalene is an important organic reagent that can be used as a building block for the synthesis of many organic compounds . The primary targets of this compound are the organic compounds that it helps synthesize.
Mode of Action
The mode of action of this compound involves reactions at the benzylic position . This compound undergoes free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of the free radical reaction, N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of organic compounds. The compound’s interaction with its targets leads to the formation of new compounds, such as 1-(4-phenylnaphthalene)-boronic acid and 4-phenylnaphthalen-1-ylboronic acid .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
The result of the action of this compound is the synthesis of new organic compounds. The compound’s interaction with its targets leads to changes in the molecular structure of the targets, resulting in the formation of new compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dry environment at room temperature to maintain its stability .
Properties
IUPAC Name |
1-bromo-4-phenylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARGVWJSXZDKRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483616 | |
Record name | 1-Bromo-4-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59951-65-4 | |
Record name | 1-Bromo-4-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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